![molecular formula C17H24N2O2 B2602431 N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]prop-2-enamide CAS No. 2411258-15-4](/img/structure/B2602431.png)
N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]prop-2-enamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as MPMP and is a piperidine derivative that has been synthesized using a variety of methods.
作用機序
The exact mechanism of action of MPMP is not fully understood, but it is thought to involve the modulation of several neurotransmitter systems in the brain. MPMP has been shown to increase the levels of dopamine and serotonin in the brain, which may help to reduce the symptoms of neurological disorders such as Parkinson's disease.
Biochemical and Physiological Effects:
MPMP has been shown to have several biochemical and physiological effects, including the inhibition of monoamine oxidase (MAO) enzymes. MAO enzymes are responsible for the breakdown of neurotransmitters such as dopamine and serotonin, and the inhibition of these enzymes may help to increase the levels of these neurotransmitters in the brain. Additionally, MPMP has been shown to have antioxidant properties, which may help to protect neurons from oxidative stress.
実験室実験の利点と制限
One advantage of using MPMP in lab experiments is its potential neuroprotective properties, which may help to prevent the death of neurons in the brain. Additionally, MPMP has been shown to have anti-inflammatory effects, which may be beneficial in the study of inflammatory conditions. However, one limitation of using MPMP in lab experiments is its relatively new status as a research compound, which means that there is still much to be learned about its properties and potential applications.
将来の方向性
There are several future directions for research on MPMP, including further studies on its potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, research on the mechanism of action of MPMP may help to shed light on its biochemical and physiological effects. Further studies on the safety and toxicity of MPMP may also be necessary before it can be considered for clinical use.
合成法
The synthesis of MPMP can be achieved using several methods, including the Mannich reaction and reductive amination. The Mannich reaction involves the condensation of an amine, an aldehyde, and a ketone to form a β-amino carbonyl compound. In the case of MPMP, the amine used is 4-methoxyphenylpiperidine, the aldehyde is formaldehyde, and the ketone is acetone. The resulting β-amino carbonyl compound is then reacted with propargyl bromide to form MPMP.
科学的研究の応用
MPMP has shown potential in several areas of medical research, including the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. MPMP has been found to have neuroprotective properties, which may help to prevent the death of neurons in the brain. Additionally, MPMP has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory conditions such as multiple sclerosis.
特性
IUPAC Name |
N-[[2-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-4-16(20)18-12-14-6-5-11-19(2)17(14)13-7-9-15(21-3)10-8-13/h4,7-10,14,17H,1,5-6,11-12H2,2-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWALTKRSFCVGGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1C2=CC=C(C=C2)OC)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2602349.png)
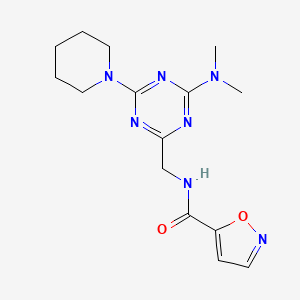
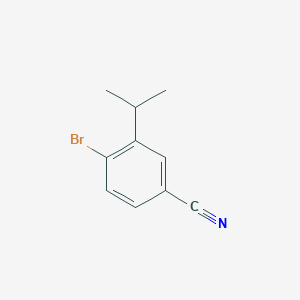
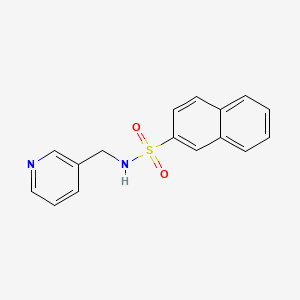
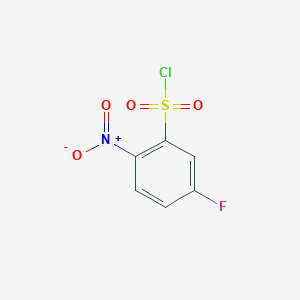
![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-nitrobenzoic acid](/img/structure/B2602358.png)
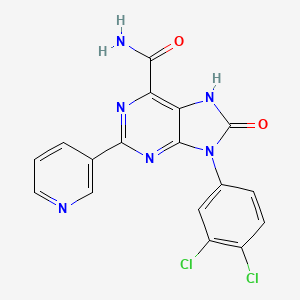
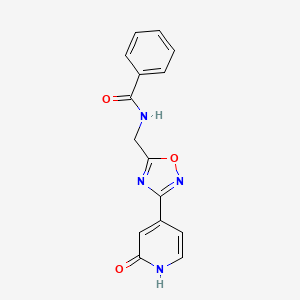
![N-benzyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2602361.png)
![N-(naphthalen-1-yl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2602364.png)
![[3-(2-Hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-(5-nitrofuran-2-yl)methanone](/img/structure/B2602365.png)
![N-(5-chloro-2-methoxyphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2602369.png)
![3-Methyl-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2602371.png)